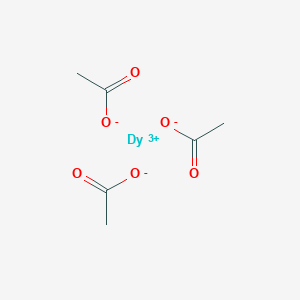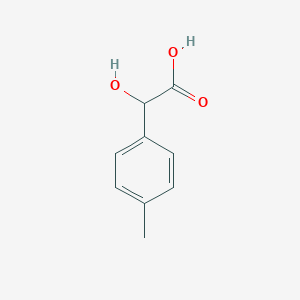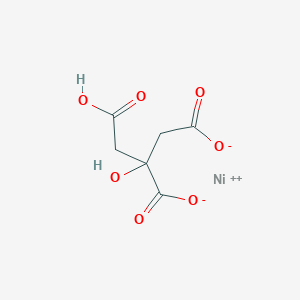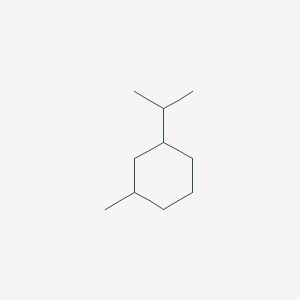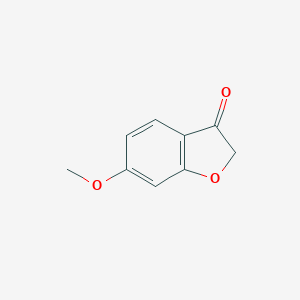
6-Methoxy-3(2H)-benzofuranone
概述
描述
6-Methoxy-3(2H)-benzofuranone is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a methoxy group attached at the sixth position. Benzofuranones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3(2H)-benzofuranone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and appropriate carboxylic acids or their derivatives. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
化学反应分析
Types of Reactions: 6-Methoxy-3(2H)-benzofuranone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzofuranone core can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of methoxy-substituted quinones.
Reduction: Formation of methoxy-substituted benzofuranols.
Substitution: Formation of halogenated benzofuranone derivatives.
科学研究应用
6-Methoxy-3(2H)-benzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methoxy-3(2H)-benzofuranone involves its interaction with specific molecular targets. The methoxy group and the benzofuranone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
6-Hydroxy-3(2H)-benzofuranone: Similar structure but with a hydroxy group instead of a methoxy group.
7-Methoxy-3(2H)-benzofuranone: Methoxy group at the seventh position instead of the sixth.
6-Methoxy-2(3H)-benzofuranone: Different position of the carbonyl group.
Uniqueness: 6-Methoxy-3(2H)-benzofuranone is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets compared to its analogs, making it a valuable compound for various research applications.
属性
IUPAC Name |
6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMRPOVMOPQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342877 | |
| Record name | 6-Methoxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15832-09-4 | |
| Record name | 6-Methoxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuran derivatives interact with cells to exert their anti-proliferative effects, and what are the downstream consequences?
A1: The research paper focuses on the interaction of these compounds with Anti-Estrogen Binding Sites (AEBS) []. These benzofurans demonstrate high affinity binding to AEBS without significant interaction with the estrogen receptor (ER) []. This selective binding to AEBS leads to a concentration-dependent inhibition of DNA synthesis (measured by [3H]thymidine incorporation) in AEBS-containing cancer cells (EL4 lymphoid cells and MCF7 breast cancer cells) []. Furthermore, the compounds significantly inhibited de novo cholesterol biosynthesis in EL4 cells, an effect observed before significant cell death []. This suggests that the anti-proliferative effect might be linked to the disruption of cholesterol biosynthesis, a crucial process for cell growth and viability. Importantly, the lack of anti-proliferative effects in AEBS-deficient cells strengthens the argument for the role of AEBS in mediating the compounds' action [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
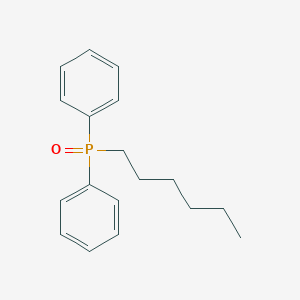
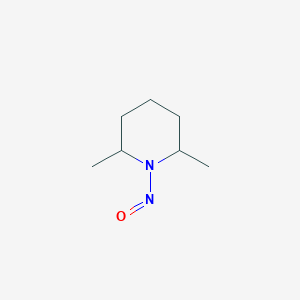
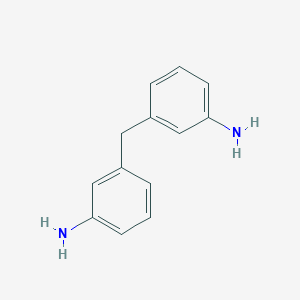
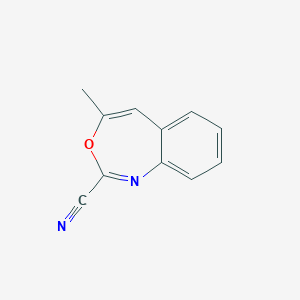
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
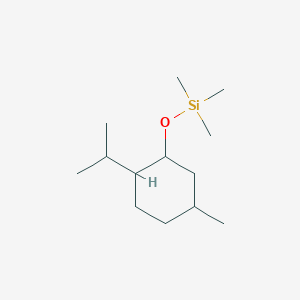
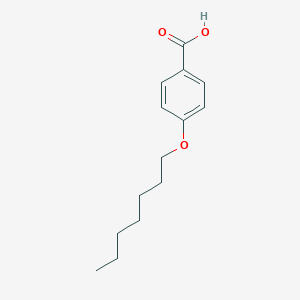
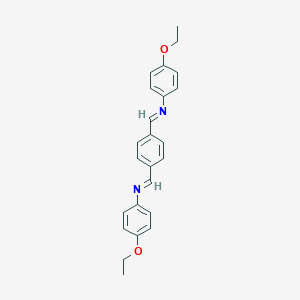

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
